

An In-depth Technical Guide to the Mechanism of Action of Ont-093

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Compound of Interest

Compound Name: Ont-093

Cat. No.: B1684371

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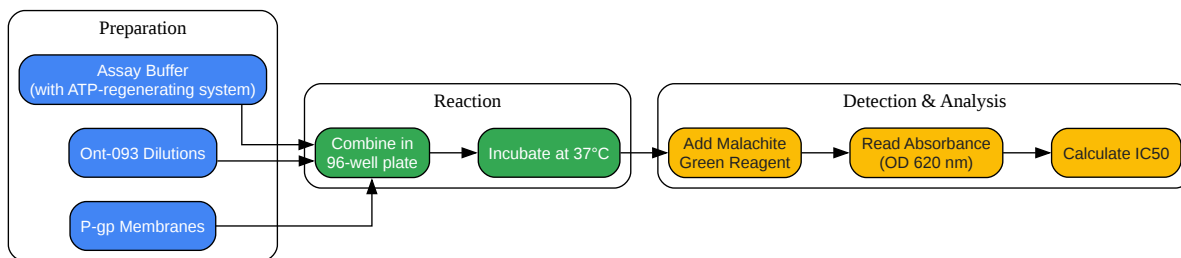
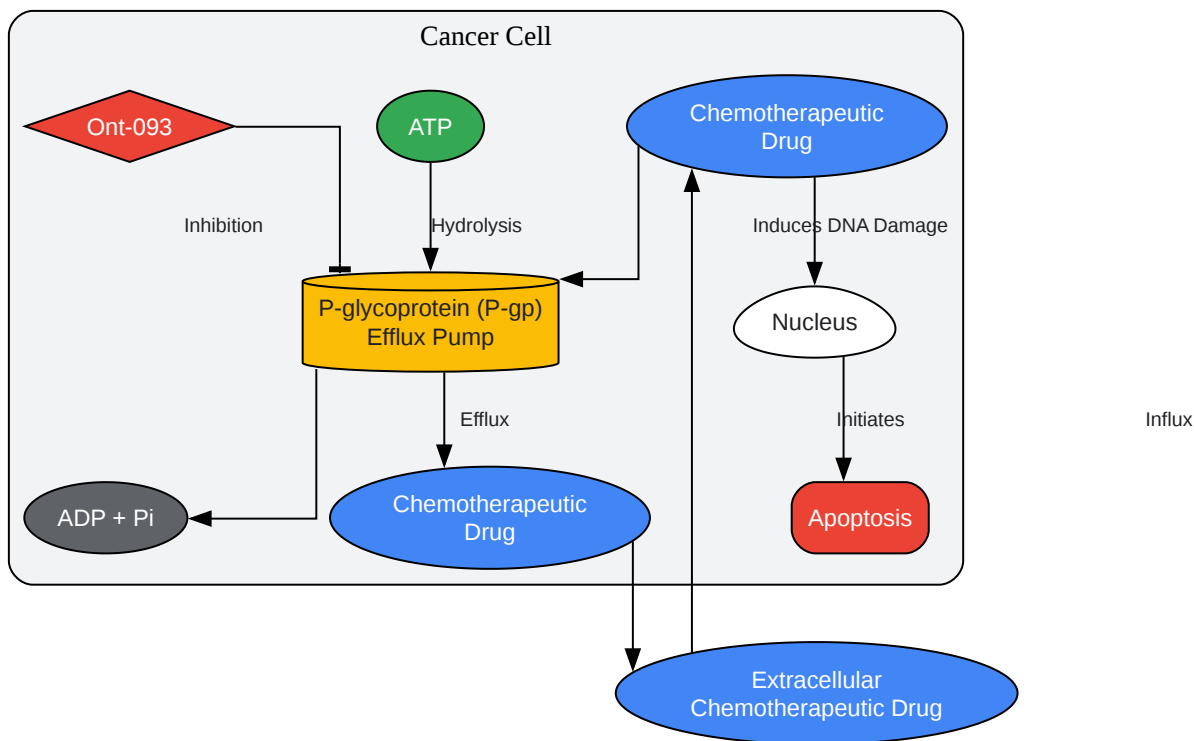
This technical guide provides a comprehensive overview of the mechanism of action of **Ont-093**, a potent and selective inhibitor of P-glycoprotein (P-gp). The information presented herein is synthesized from preclinical and early clinical research, offering valuable insights for professionals in the fields of oncology, pharmacology, and drug development.

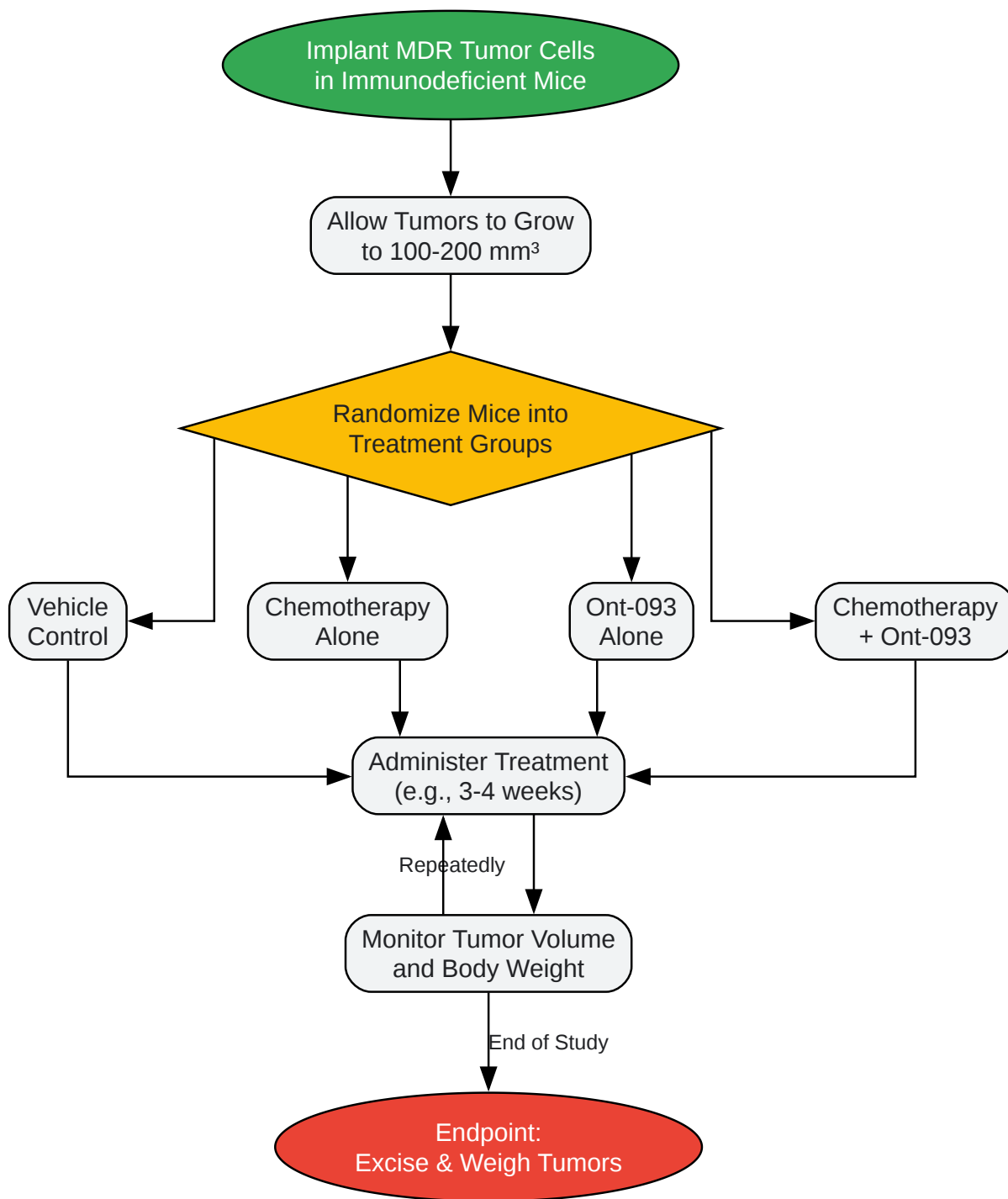
Core Mechanism of Action: P-glycoprotein Inhibition

Ont-093, also known as OC144-093, functions as a highly potent, orally bioavailable, and non-competitive inhibitor of P-glycoprotein (P-gp or MDR1), a member of the ATP-binding cassette (ABC) transporter superfamily.^{[1][2][3][4][5]} P-gp is a 170 kDa transmembrane protein that acts as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.

The overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which leads to the failure of chemotherapy. By inhibiting P-gp, **Ont-093** effectively blocks the efflux of anticancer drugs from tumor cells, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.

The inhibitory action of **Ont-093** is highly specific to P-gp. Studies have shown that it does not affect the function of other multidrug resistance-associated proteins, such as MRP-1. Furthermore, it exhibits low intrinsic cytotoxicity, a critical feature for a successful MDR reversal agent.





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